

1-(2,4-Dimethoxyphenyl)propan-2-one chemical properties and structure

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Compound of Interest	
Compound Name:	1-(2,4-Dimethoxyphenyl)propan-2-one
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An In-depth Technical Guide to **1-(2,4-Dimethoxyphenyl)propan-2-one**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-(2,4-Dimethoxyphenyl)propan-2-one**, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural, physical, and chemical properties, supported by spectroscopic analysis, synthesis protocols, and safety considerations.

Compound Identification and Structure

1-(2,4-Dimethoxyphenyl)propan-2-one, also known as (2,4-Dimethoxyphenyl)acetone, is an aromatic ketone. The structure features a propan-2-one moiety attached to a benzene ring at the first position, with methoxy groups substituted at the second and fourth positions of the ring.

Key Identifiers:

- IUPAC Name: **1-(2,4-Dimethoxyphenyl)propan-2-one**^[1]
- Synonyms: (2,4-Dimethoxyphenyl)acetone, 2,4-Dimethoxyphenylacetone^{[1][2]}
- CAS Registry Number: 831-29-8^{[1][3]}

- Molecular Formula: C₁₁H₁₄O₃[\[1\]](#)[\[3\]](#)

The molecular structure consists of a ketone functional group, which is a site of nucleophilic attack, and an electron-rich aromatic ring, activated by two methoxy groups at the ortho and para positions relative to the propanone substituent. This electron-donating nature of the methoxy groups significantly influences the reactivity of the aromatic ring in electrophilic substitution reactions.

Physicochemical Properties

The physical and chemical properties of **1-(2,4-Dimethoxyphenyl)propan-2-one** are summarized in the table below. These properties are critical for its handling, storage, and application in synthetic chemistry.

Property	Value	Source(s)
Molecular Weight	194.23 g/mol	[1] [3]
Appearance	Liquid	[2]
Boiling Point	170-175 °C (at 20 mmHg / 27 hPa)	[2]
Density	1.07 g/cm ³	
Flash Point	> 113 °C	[2]
Storage Temperature	2-8°C, Sealed in dry conditions	[3]

Spectroscopic Profile for Structural Elucidation

Spectroscopic data is fundamental for the verification of the molecular structure of **1-(2,4-Dimethoxyphenyl)propan-2-one**.

- Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional groups. A strong absorption band is expected in the region of 1715-1720 cm⁻¹, which is characteristic of the C=O stretching vibration of a non-conjugated ketone. Additional significant peaks include those corresponding to the C-O stretching of the methoxy ether groups and the C=C stretching of the aromatic ring.[\[1\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would display distinct signals corresponding to the different types of protons. The methyl protons of the ketone ($\text{CH}_3\text{-C=O}$) would appear as a singlet. The methylene protons ($-\text{CH}_2-$) adjacent to the aromatic ring would also produce a singlet. The two methoxy groups ($-\text{OCH}_3$) would each yield a singlet, potentially with slightly different chemical shifts. The three protons on the aromatic ring would show a characteristic splitting pattern (e.g., a doublet, a doublet of doublets, and a doublet) due to their specific substitution pattern.
 - ^{13}C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon in the downfield region (typically >200 ppm). Separate signals would be present for the methyl, methylene, and two methoxy carbons, along with six distinct signals for the carbons of the aromatic ring.
- Mass Spectrometry (MS): In mass spectrometry, the compound would exhibit a molecular ion peak (M^+) corresponding to its molecular weight ($\text{m/z} = 194.23$).^[1] Common fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the methylene bridge, leading to characteristic fragment ions.^[1]

Synthesis and Reactivity

1-(2,4-Dimethoxyphenyl)propan-2-one is typically synthesized and used as a chemical intermediate for more complex molecules.

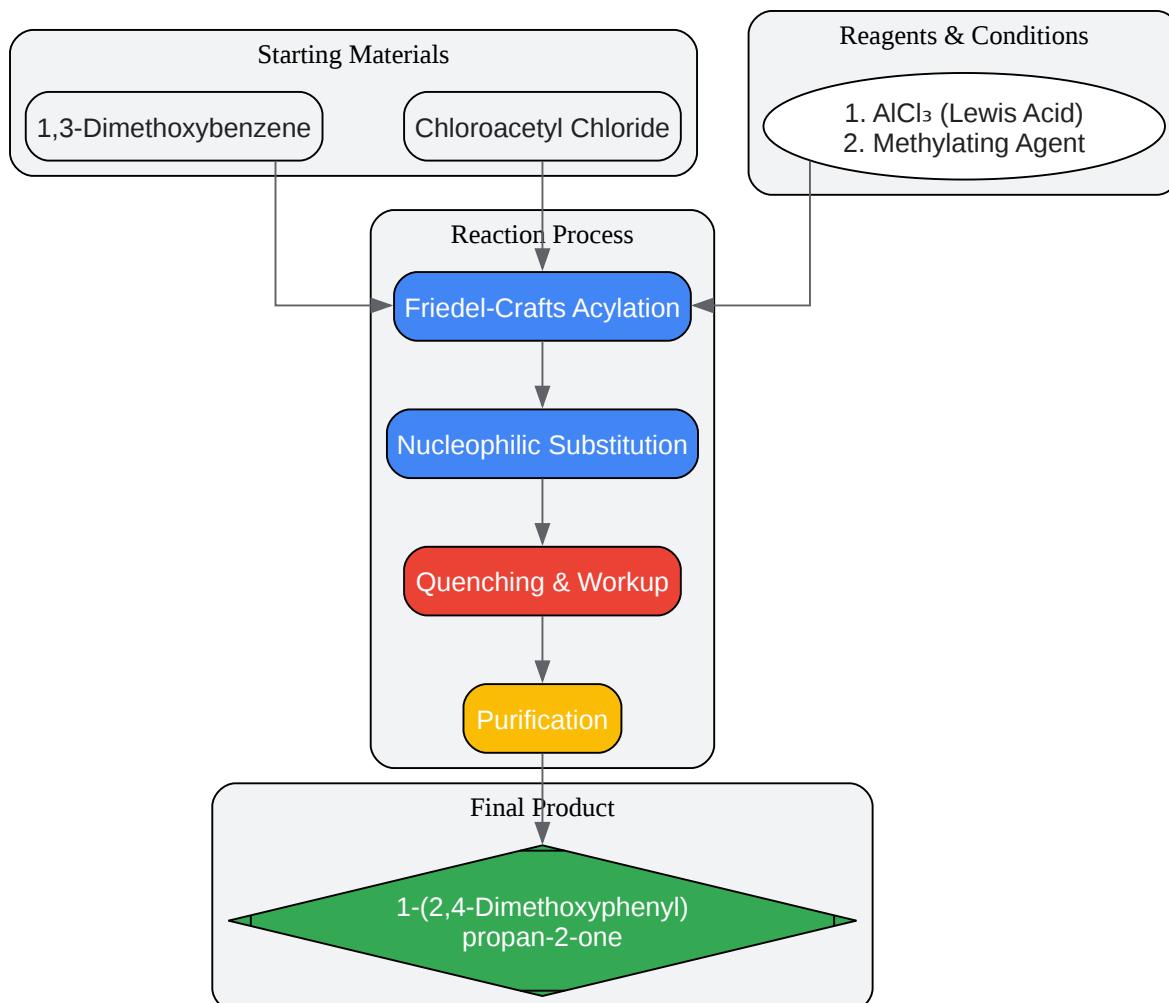
General Synthesis Protocol: Friedel-Crafts Acylation

A common and logical route for the synthesis of this compound involves the reaction of 1,3-dimethoxybenzene with a suitable acylating agent, although specific literature protocols for this exact isomer are not as prevalent as for its 3,4- or 3,5-dimethoxy counterparts. A plausible approach is the reaction of 2,4-dimethoxyphenylacetyl chloride with a methylating agent like methylmagnesium bromide or, more commonly, by reacting 1,3-dimethoxybenzene with chloroacetone.

A related, well-established method for similar structures is the Friedel-Crafts acylation, which provides a foundational workflow.^[4]

Experimental Workflow: Conceptual Friedel-Crafts Acylation

- Reaction Setup: A solution of 1,3-dimethoxybenzene is prepared in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) and cooled in an ice bath.
- Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl_3), is added portion-wise to the cooled solution under stirring. The choice of catalyst is critical; it polarizes the acylating agent, making it a more potent electrophile.
- Acylating Agent Addition: Chloroacetyl chloride is added dropwise to the mixture. This step is highly exothermic and requires careful temperature control to prevent side reactions. The reaction proceeds via electrophilic aromatic substitution, where the activated acylium ion attacks the electron-rich dimethoxybenzene ring. The ortho- and para-directing effects of the methoxy groups favor substitution at the desired position.
- Methylation: The resulting 2-chloro-1-(2,4-dimethoxyphenyl)ethan-1-one intermediate is then reacted with a methylating agent to replace the chlorine and form the final propan-2-one structure.
- Quenching and Workup: After the reaction is complete, the mixture is carefully quenched by pouring it onto crushed ice and acidifying with hydrochloric acid to decompose the aluminum chloride complex.
- Extraction and Purification: The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO_4). The solvent is removed under reduced pressure, and the crude product is purified, typically by vacuum distillation or column chromatography, to yield pure **1-(2,4-Dimethoxyphenyl)propan-2-one**.



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Caption: Conceptual workflow for the synthesis of **1-(2,4-Dimethoxyphenyl)propan-2-one**.

Chemical Reactivity

- Ketone Group: The carbonyl group can undergo reduction to form the corresponding secondary alcohol, 1-(2,4-dimethoxyphenyl)propan-2-ol. It can also serve as a precursor for forming imines and amines through reductive amination, a crucial transformation in the synthesis of many pharmaceutical agents.[5]
- Aromatic Ring: The two methoxy groups strongly activate the aromatic ring towards further electrophilic substitution.
- Intermediate Role: This compound is a valuable building block. For instance, related structures like 1-(3,4-dimethoxyphenyl)propan-2-one are precursors for the synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides, which have been investigated for their biological activity.[5] The 2,4-dimethoxybenzyl group itself is recognized as a useful protecting group in organic synthesis, particularly for amines and alcohols, as it can be cleaved under specific conditions.[6][7]

Applications in Research and Development

The primary application of **1-(2,4-Dimethoxyphenyl)propan-2-one** is as an intermediate in organic synthesis. Its structural motifs are found in various biologically active molecules and natural products.

- Pharmaceutical Synthesis: It serves as a precursor for synthesizing more complex molecules with potential therapeutic applications. The dimethoxyphenyl moiety is a common feature in many pharmacologically active compounds.
- Protecting Group Chemistry: The 2,4-dimethoxybenzyl (DMB) group, for which this compound is a potential precursor, is used as a photolabile or acid-sensitive protecting group in multi-step synthesis, allowing for selective deprotection under mild conditions.[8]

Safety and Handling

According to available safety data, this class of chemicals should be handled with care in a laboratory setting. While specific hazard classifications for **1-(2,4-Dimethoxyphenyl)propan-2-one** are not always detailed, general precautions for aromatic ketones should be followed.[2]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[9]

- Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[9] Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Recommended storage is often refrigerated (2-8°C).[3]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.
 - Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
 - Ingestion: Clean mouth with water and drink plenty of water afterwards.
 - Inhalation: Move to fresh air. In all cases of exposure, seek medical attention if symptoms occur or persist.[10]

Conclusion

1-(2,4-Dimethoxyphenyl)propan-2-one is a significant chemical compound whose value lies in its role as a versatile intermediate in synthetic organic chemistry. Its distinct structural features—an activated aromatic ring and a reactive ketone functional group—make it a valuable building block for the construction of more complex molecular architectures, particularly in the fields of pharmaceutical research and materials science. A thorough understanding of its chemical properties, spectroscopic signature, and safe handling protocols is essential for its effective and responsible use in a research and development setting.

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